molecular formula C16H18N2O3 B2671451 N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide CAS No. 898361-19-8

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2671451
CAS No.: 898361-19-8
M. Wt: 286.331
InChI Key: LHPMLOGILBZCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that features both aromatic and heterocyclic components The compound is characterized by the presence of a dimethylphenyl group and a furan ring, connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-2-yl)ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the dimethylphenyl ring.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and oxalamide linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)oxalamide
  • N-(2-(furan-2-yl)ethyl)oxalamide
  • N-(2,5-dimethylphenyl)-N’-(2-(furan-2-yl)ethyl)urea

Uniqueness

N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is unique due to the combination of its dimethylphenyl and furan moieties, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-5-6-12(2)14(10-11)18-16(20)15(19)17-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMLOGILBZCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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